Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester
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Overview
Description
Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of difluoro and iodo substituents on the phenoxy ring, as well as an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester typically involves the following steps:
Halogenation: The introduction of iodine and fluorine atoms onto the phenoxy ring can be achieved through halogenation reactions. For instance, iodination can be performed using iodine and an oxidizing agent, while fluorination can be carried out using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST).
Esterification: The carboxylic acid group of the phenoxyacetic acid derivative is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., azide or cyanide derivatives).
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or alkanes.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoro and iodo substituents can enhance binding affinity and specificity, while the ester group may facilitate cellular uptake. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Difluoro-(3-chloro-phenoxy)-acetic acid ethyl ester
- Difluoro-(3-bromo-phenoxy)-acetic acid ethyl ester
- Difluoro-(3-methyl-phenoxy)-acetic acid ethyl ester
Uniqueness
Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester is unique due to the presence of the iodo substituent, which can significantly influence its reactivity and binding properties compared to its chloro, bromo, or methyl analogs. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and affect the compound’s overall behavior in chemical reactions.
Properties
CAS No. |
947533-66-6 |
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Molecular Formula |
C10H9F2IO3 |
Molecular Weight |
342.08 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(3-iodophenoxy)acetate |
InChI |
InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-4-7(13)6-8/h3-6H,2H2,1H3 |
InChI Key |
ZAFJIBCFMZIJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OC1=CC(=CC=C1)I)(F)F |
Origin of Product |
United States |
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